molecular formula C10H15N5 B15310058 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine

1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine

Cat. No.: B15310058
M. Wt: 205.26 g/mol
InChI Key: IQYMKZOXMWGLDE-UHFFFAOYSA-N
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Description

1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain linking two imidazole rings, one of which is substituted with a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine include:

    1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl substitution on the imidazole ring.

    1-(3-(1H-imidazol-1-yl)propyl)-1H-imidazole: This compound is similar but does not have the methyl group on the imidazole ring.

    1-(3-(2-methyl-1H-imidazol-1-yl)propyl)-1H-imidazole: This compound has a methyl group on the second position of the imidazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-[3-(3-methylimidazol-4-yl)propyl]imidazol-2-amine

InChI

InChI=1S/C10H15N5/c1-14-8-12-7-9(14)3-2-5-15-6-4-13-10(15)11/h4,6-8H,2-3,5H2,1H3,(H2,11,13)

InChI Key

IQYMKZOXMWGLDE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCCN2C=CN=C2N

Origin of Product

United States

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